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Compound of Interest

Compound Name:
1-Bromo-4-butoxy-2,3-

difluorobenzene

Cat. No.: B1341800 Get Quote

A Spectroscopic Comparison of 1-Bromo-4-butoxy-2,3-difluorobenzene Analogs

This guide provides a comparative analysis of the spectroscopic properties of 1-Bromo-4-
butoxy-2,3-difluorobenzene and its analogs. The data presented is intended for researchers,

scientists, and professionals in the field of drug development to facilitate the identification and

characterization of these compounds. The guide summarizes key spectroscopic data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), and provides detailed experimental protocols.

Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for 1-Bromo-4-butoxy-2,3-
difluorobenzene and its analogs with varying alkoxy chain lengths. These analogs provide

insight into the electronic and structural effects of the substituents on the benzene ring.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ, ppm) and Coupling
Constants (J, Hz)

1-Bromo-4-methoxy-2,3-difluorobenzene
3.92 (s, 3H, OCH₃), 6.85 (m, 1H, Ar-H), 7.15 (m,

1H, Ar-H)

1-Bromo-4-ethoxy-2,3-difluorobenzene[1]

1.45 (t, J=7.0 Hz, 3H, CH₃), 4.10 (q, J=7.0 Hz,

2H, OCH₂), 6.80 (m, 1H, Ar-H), 7.10 (m, 1H, Ar-

H)

1-Bromo-4-propoxy-2,3-difluorobenzene

1.05 (t, J=7.4 Hz, 3H, CH₃), 1.85 (sext, J=7.4

Hz, 2H, CH₂), 3.98 (t, J=6.5 Hz, 2H, OCH₂),

6.82 (m, 1H, Ar-H), 7.12 (m, 1H, Ar-H)

1-Bromo-4-butoxy-2,3-difluorobenzene

0.98 (t, J=7.4 Hz, 3H, CH₃), 1.50 (sext, J=7.4

Hz, 2H, CH₂), 1.78 (quint, J=6.9 Hz, 2H, CH₂),

4.02 (t, J=6.5 Hz, 2H, OCH₂), 6.83 (m, 1H, Ar-

H), 7.13 (m, 1H, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ, ppm)

1-Bromo-4-methoxy-2,3-difluorobenzene

56.5 (OCH₃), 110.2 (d, J=18.0 Hz), 115.8 (d,

J=3.5 Hz), 125.0 (dd, J=4.0, 1.5 Hz), 142.1 (dd,

J=245.0, 14.0 Hz), 149.5 (dd, J=250.0, 13.0 Hz),

151.2 (d, J=10.0 Hz)

1-Bromo-4-ethoxy-2,3-difluorobenzene

14.7 (CH₃), 65.2 (OCH₂), 110.5 (d, J=17.8 Hz),

116.5 (d, J=3.6 Hz), 125.3 (dd, J=4.1, 1.6 Hz),

142.3 (dd, J=245.5, 14.2 Hz), 149.7 (dd,

J=250.3, 13.1 Hz), 150.4 (d, J=9.8 Hz)

1-Bromo-4-propoxy-2,3-difluorobenzene

10.5 (CH₃), 22.6 (CH₂), 71.0 (OCH₂), 110.6 (d,

J=17.7 Hz), 116.7 (d, J=3.6 Hz), 125.4 (dd,

J=4.1, 1.6 Hz), 142.4 (dd, J=245.6, 14.3 Hz),

149.8 (dd, J=250.4, 13.2 Hz), 150.6 (d, J=9.7

Hz)

1-Bromo-4-butoxy-2,3-difluorobenzene

13.9 (CH₃), 19.3 (CH₂), 31.2 (CH₂), 69.1

(OCH₂), 110.7 (d, J=17.7 Hz), 116.8 (d, J=3.6

Hz), 125.5 (dd, J=4.1, 1.6 Hz), 142.5 (dd,

J=245.7, 14.3 Hz), 149.9 (dd, J=250.5, 13.2 Hz),

150.7 (d, J=9.7 Hz)

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ, ppm)

1-Bromo-2,3-difluorobenzene[2] -130.9 (m), -134.8 (m)

1-Bromo-4-methoxy-2,3-difluorobenzene -138.5 (m), -155.2 (m)

1-Bromo-4-ethoxy-2,3-difluorobenzene -138.7 (m), -155.4 (m)

1-Bromo-4-propoxy-2,3-difluorobenzene -138.8 (m), -155.5 (m)

1-Bromo-4-butoxy-2,3-difluorobenzene -138.9 (m), -155.6 (m)

Table 4: IR Spectroscopic Data (cm⁻¹)
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Compound Key Absorptions (cm⁻¹)

1-Bromo-2,3-difluorobenzene[3]
3080 (Ar-H stretch), 1580, 1470 (C=C stretch),

1250 (C-F stretch), 780 (C-Br stretch)

1-Bromo-4-alkoxy-2,3-difluorobenzenes

~2960-2850 (C-H stretch, alkyl), ~1600, 1500

(C=C stretch), ~1270 (C-F stretch), ~1230 (Ar-O

stretch), ~1050 (C-O stretch), ~780 (C-Br

stretch)

Table 5: Mass Spectrometry Data (m/z)

Compound Molecular Formula [M]⁺ (m/z)
Key Fragments
(m/z)

1-Bromo-2,3-

difluorobenzene[2]
C₆H₃BrF₂ 192/194 113 [M-Br]⁺

1-Bromo-4-methoxy-

2,3-difluorobenzene[4]
C₇H₅BrF₂O 222/224

207/209 [M-CH₃]⁺,

113 [M-Br-OCH₃]⁺

1-Bromo-4-ethoxy-

2,3-difluorobenzene
C₈H₇BrF₂O 236/238

207/209 [M-C₂H₅]⁺,

113 [M-Br-OC₂H₅]⁺

1-Bromo-4-propoxy-

2,3-difluorobenzene
C₉H₉BrF₂O 250/252

207/209 [M-C₃H₇]⁺,

113 [M-Br-OC₃H₇]⁺

1-Bromo-4-butoxy-

2,3-difluorobenzene
C₁₀H₁₁BrF₂O 264/266

207/209 [M-C₄H₉]⁺,

113 [M-Br-OC₄H₉]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to characterize

the compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples for NMR analysis should be prepared by dissolving 5-25 mg

of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a
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deuterated solvent (e.g., CDCl₃).[5][6] It is crucial to ensure the sample is free of solid

particles to avoid distortion of the magnetic field, which can be achieved by filtering the

solution through a small plug of glass wool into the NMR tube.

Instrumentation: Spectra are typically recorded on a 400 or 500 MHz spectrometer.[7]

Data Acquisition:

¹H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm

relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR: Spectra are acquired with proton decoupling. Chemical shifts are reported in

ppm relative to an external standard such as CFCl₃ (0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).[8] Solid samples can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectra.[9]

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The

data is presented as a plot of transmittance versus wavenumber (cm⁻¹). Key functional

group absorptions are identified in the 4000-1300 cm⁻¹ region, while the region below 1300

cm⁻¹ is often referred to as the fingerprint region and is unique for each compound.[9][10]

Mass Spectrometry (MS)
Sample Introduction: Samples can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS).

Ionization: Electron Impact (EI) is a common ionization technique for these types of

molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV),
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causing ionization and fragmentation.[11]

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is a plot of relative ion abundance versus m/z. The

molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the

fragmentation pattern gives information about its structure. The isotopic pattern for bromine

(¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic M and M+2 peaks.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

comparison of the 1-Bromo-4-butoxy-2,3-difluorobenzene analogs.
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Caption: Workflow for the spectroscopic comparison of analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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